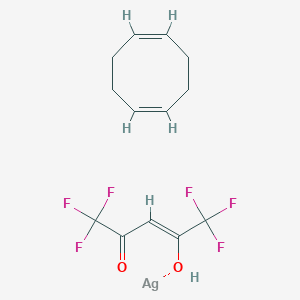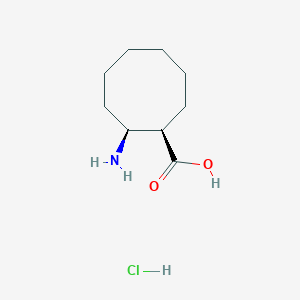![molecular formula C10H13ClF3N3O2 B6289079 N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95% CAS No. 1047652-77-6](/img/structure/B6289079.png)
N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride” is a chemical compound with the CAS Number: 381241-12-9 . It has a molecular weight of 299.68 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3N3O2.ClH/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14;/h2-3,6,15H,1,4-5,14H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride” has a molecular weight of 299.68 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the resources I have searched.Aplicaciones Científicas De Investigación
Antineoplastic Agent Research
This compound is structurally related to flutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer . It’s involved in the synthesis of metabolites and analogs for the development of new antineoplastic agents, which are crucial in cancer therapy.
Hepatotoxicity Studies
Due to its structural similarity to flutamide, which is known to cause hepatotoxicity, this compound can be used to study the hepatic metabolism and toxicity of drugs . This helps in understanding the adverse effects of drugs on the liver.
Analytical Chemistry
In the field of analytical chemistry, this compound can be used as a reference material for chromatographic methods, such as HPLC–DAD and HPTLC, to analyze and quantify related substances in pharmaceuticals .
Antibacterial Activity
Compounds with the trifluoromethylphenyl group have been shown to possess antibacterial properties . This compound can be used to synthesize derivatives that could potentially serve as new antibacterial agents.
Material Science
The trifluoromethylphenyl group is significant in material science for the synthesis of advanced materials with potential applications in various fields, including electronics and coatings .
Biochemical Research
As a biochemical tool, this compound can be used to study enzyme inhibition, receptor-ligand interactions, and other cellular processes where the nitro and trifluoromethyl groups play a critical role .
Pharmacological Investigations
This compound can be used in the synthesis of various pharmacologically active derivatives, exploring its role in drug discovery and development .
Environmental Science
In environmental science, this compound can be used to study the degradation products of certain pesticides and their impact on ecosystems .
Propiedades
IUPAC Name |
N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2.ClH/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14;/h2-3,6,15H,1,4-5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBYGXYHHVLZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)







![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)
